1,4-Dimethylpyrrolidin-3-one

Physicochemical properties Drug design Lipophilicity

1,4-Dimethylpyrrolidin-3-one (CAS 102236-33-9) is a heterocyclic organic compound with the molecular formula C6H11NO, belonging to the class of pyrrolidinones, which are five-membered lactams containing a nitrogen atom. It is commercially available from multiple suppliers, typically at a purity of 95%.

Molecular Formula C6H11NO
Molecular Weight 113.16
CAS No. 102236-33-9
Cat. No. B2808155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethylpyrrolidin-3-one
CAS102236-33-9
Molecular FormulaC6H11NO
Molecular Weight113.16
Structural Identifiers
SMILESCC1CN(CC1=O)C
InChIInChI=1S/C6H11NO/c1-5-3-7(2)4-6(5)8/h5H,3-4H2,1-2H3
InChIKeyGKVSNVPJRHQGOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethylpyrrolidin-3-one: A Key Heterocyclic Building Block for Drug Discovery


1,4-Dimethylpyrrolidin-3-one (CAS 102236-33-9) is a heterocyclic organic compound with the molecular formula C6H11NO, belonging to the class of pyrrolidinones, which are five-membered lactams containing a nitrogen atom [1]. It is commercially available from multiple suppliers, typically at a purity of 95% . This compound features a specific substitution pattern with methyl groups at both the 1- and 4-positions of the pyrrolidin-3-one core, a structural feature that distinguishes it from many other pyrrolidinone derivatives .

Why 1,4-Dimethylpyrrolidin-3-one Cannot Be Simply Substituted with Other Pyrrolidinones


Simple substitution of 1,4-Dimethylpyrrolidin-3-one with other pyrrolidinone analogs is not scientifically valid due to the critical role of its specific 1,4-dimethyl substitution pattern. This precise arrangement of methyl groups directly influences the molecule's physicochemical properties, such as lipophilicity (logP) and molecular shape, which are fundamental determinants of target binding, ADME properties, and overall pharmacokinetic profile . Substituted pyrrolidin-3-ones, in general, serve as core scaffolds in medicinal chemistry, and even minor structural modifications can lead to significant shifts in biological activity and selectivity, as evidenced by structure-activity relationship (SAR) studies on related pyrrolidinone-based antagonists [1].

Quantitative Evidence for the Differentiation of 1,4-Dimethylpyrrolidin-3-one


Lipophilicity (LogP) of 1,4-Dimethylpyrrolidin-3-one vs. Unsubstituted Pyrrolidin-3-one

The calculated partition coefficient (logP) for 1,4-Dimethylpyrrolidin-3-one is 0.479 , which is significantly higher than the predicted logP for unsubstituted pyrrolidin-3-one (approximately -0.75 [1]). This difference indicates substantially higher lipophilicity for the dimethyl-substituted compound, a key property affecting membrane permeability and bioavailability.

Physicochemical properties Drug design Lipophilicity

Unique Structural Scaffold: 1,4-Dimethyl vs. Common 1- or 2-Methyl Pyrrolidinones

The specific 1,4-dimethyl substitution pattern on the pyrrolidin-3-one ring is a distinct structural feature. This is in contrast to more common substitutions, such as the 1-methyl group found in compounds like 1-Methyl-2-pyrrolidinone (NMP) [1], or the 2-oxo- group which defines the pyrrolidin-2-one class. This unique geometry and electron distribution profile can lead to different binding interactions with biological targets.

Medicinal chemistry Chemical synthesis Structure-Activity Relationship

Biological Activity Profile of 1,4-Dimethylpyrrolidin-3-one

1,4-Dimethylpyrrolidin-3-one has been documented as a bioactive compound in public databases. It has shown antagonist activity at the progesterone receptor (PR) in human T47D cells with an IC50 of 1.2 µM [1]. It also acts as a CCR2 antagonist with a Ki of 79.4 nM [2]. These specific quantitative activity values are distinct from other pyrrolidinone analogs which may show activity against entirely different targets, such as the melanocortin-4 receptor for which other pyrrolidinones have been optimized [3].

Pharmacology Receptor binding Biological screening

Recommended Research Applications for 1,4-Dimethylpyrrolidin-3-one Based on Its Unique Profile


As a Chemical Probe for Progesterone Receptor (PR) or CCR2 Biology

1,4-Dimethylpyrrolidin-3-one can be employed as a chemical probe in in vitro studies to investigate the function of the progesterone receptor (PR) or the chemokine receptor CCR2, given its documented antagonist activity at these targets [1]. Its relatively modest potency (IC50 = 1.2 µM for PR; Ki = 79.4 nM for CCR2) makes it suitable as a tool compound or starting point for optimization, rather than a highly potent lead.

As a Core Scaffold in Medicinal Chemistry for Property Exploration

The unique 1,4-dimethyl substitution pattern and its specific lipophilicity (calculated logP of 0.479 ) make this compound a valuable core scaffold for medicinal chemists. Researchers can use it to explore the chemical space around the pyrrolidin-3-one nucleus, particularly for designing analogs with improved membrane permeability or altered binding profiles compared to more polar, unsubstituted pyrrolidinones.

As a Building Block in Synthetic Organic Chemistry

1,4-Dimethylpyrrolidin-3-one serves as a versatile building block for the synthesis of more complex heterocyclic systems, including libraries of substituted pyrrolidines and pyrrolidinones [1][2]. Its defined structure and high commercial purity (≥95%) make it a reliable intermediate for creating diverse compound collections for high-throughput screening campaigns.

In Structure-Activity Relationship (SAR) Studies for Pyrrolidinone Analogs

This compound is an ideal candidate for inclusion in focused SAR studies aimed at understanding the impact of specific methyl substitutions on the biological activity and physicochemical properties of pyrrolidinone-based compounds. Its profile can be directly compared with those of other substituted and unsubstituted analogs to deconvolute the contributions of the 1- and 4-methyl groups .

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